molecular formula C15H20N2O4 B2483372 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione CAS No. 1009339-08-5

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Cat. No.: B2483372
CAS No.: 1009339-08-5
M. Wt: 292.335
InChI Key: LJQPCFRDQBELCK-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, as part of the broader family of pyrrolidine-2,4-diones, has been studied in various chemical synthesis and structural analysis contexts. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, have been acylated at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids. This process involves boron trifluoride–diethyl ether as a Lewis acid and leads to the formation of neutral boron difluoride complexes of 3-acyltetramic acids, which are subsequently methanolysed (Jones et al., 1990).

Catalysis and Organic Synthesis

In the realm of organic synthesis, novel catalysts like Nano-Ni-4MSP2 have been developed, which have been utilized in the one-pot three-component synthesis of 1-(α-Aminoalkyl)-2-Naphthols. This showcases the compound's potential utility in facilitating complex organic reactions and contributing to the synthesis of compounds with potential pharmacological applications (Goudarziafshar et al., 2021).

Photoluminescent Materials

Research into π-conjugated polymers and copolymers containing pyrrolidine-2,4-dione units has shown promising results for applications in photoluminescent materials. These materials demonstrate strong photoluminescence and have potential applications in electronic devices due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Antioxidant Activity

The antioxidant properties of N-aminomethyl derivatives of pyrrolidine-2,5-diones have been explored, indicating potential applications in mitigating oxidative stress. This research could open pathways for the development of novel antioxidants, potentially useful in various therapeutic contexts (Hakobyan et al., 2020).

Heterocyclic Chemistry

The synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine illustrates the versatility of pyrrolidine-2,4-diones in heterocyclic chemistry. This research contributes to the development of novel heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Klappa et al., 2002).

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQPCFRDQBELCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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